molecular formula C21H26F3NO B14012056 2,4-DI-Tert-butyl-6-((4-(trifluoromethyl)phenyl)amino)phenol

2,4-DI-Tert-butyl-6-((4-(trifluoromethyl)phenyl)amino)phenol

Cat. No.: B14012056
M. Wt: 365.4 g/mol
InChI Key: WCADJWITYOVGPM-UHFFFAOYSA-N
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Description

2,4-DI-Tert-butyl-6-((4-(trifluoromethyl)phenyl)amino)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of tert-butyl groups and a trifluoromethyl-substituted phenylamino group attached to the phenol ring. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of isobutylene and sulfuric acid to achieve the alkylation of phenol, resulting in the formation of 2,4-di-tert-butylphenol . This intermediate can then be reacted with 4-(trifluoromethyl)aniline under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity. The alkylation step is typically carried out in the presence of a strong acid catalyst, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-DI-Tert-butyl-6-((4-(trifluoromethyl)phenyl)amino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The tert-butyl groups can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of a nitro group results in the formation of an amine.

Scientific Research Applications

2,4-DI-Tert-butyl-6-((4-(trifluoromethyl)phenyl)amino)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-DI-Tert-butyl-6-((4-(trifluoromethyl)phenyl)amino)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and other interactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity. These interactions can modulate the activity of specific pathways and processes within cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl-substituted phenylamino group in 2,4-DI-Tert-butyl-6-((4-(trifluoromethyl)phenyl)amino)phenol imparts unique properties such as enhanced stability and specific interactions with molecular targets. This makes it distinct from other similar compounds and valuable in various applications.

Properties

Molecular Formula

C21H26F3NO

Molecular Weight

365.4 g/mol

IUPAC Name

2,4-ditert-butyl-6-[4-(trifluoromethyl)anilino]phenol

InChI

InChI=1S/C21H26F3NO/c1-19(2,3)14-11-16(20(4,5)6)18(26)17(12-14)25-15-9-7-13(8-10-15)21(22,23)24/h7-12,25-26H,1-6H3

InChI Key

WCADJWITYOVGPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)NC2=CC=C(C=C2)C(F)(F)F)O)C(C)(C)C

Origin of Product

United States

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